

Measuring gluconeogenesis using D-Fructose-2,5-¹³C₂

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: D-Fructose-2,5-¹³C₂

CAS No.: 141258-84-6

Cat. No.: B583624

[Get Quote](#)

Application Note & Protocol

Topic: Measuring Gluconeogenesis using D-Fructose-2,5-¹³C₂

Abstract

Gluconeogenesis (GNG) is a critical metabolic pathway for maintaining glucose homeostasis, particularly during periods of fasting.[1] Dysregulation of GNG is a hallmark of various metabolic diseases, including type 2 diabetes. Accurately quantifying the rate of GNG in vivo and in vitro is therefore essential for both basic research and the development of novel therapeutics. This document provides a comprehensive guide for utilizing the stable isotope tracer D-Fructose-2,5-¹³C₂ to measure gluconeogenic flux. We detail the underlying biochemical principles, provide step-by-step protocols for cell culture and animal models, and describe the analytical methodologies—Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy—required for data acquisition and analysis.

Scientific Principle: Tracing Carbon's Journey from Fructose to Glucose

The use of stable, non-radioactive isotopes allows researchers to trace the fate of atoms through complex biochemical pathways safely and accurately.[2] The fundamental principle of this application is to introduce D-Fructose labeled with heavy carbon (¹³C) at specific positions

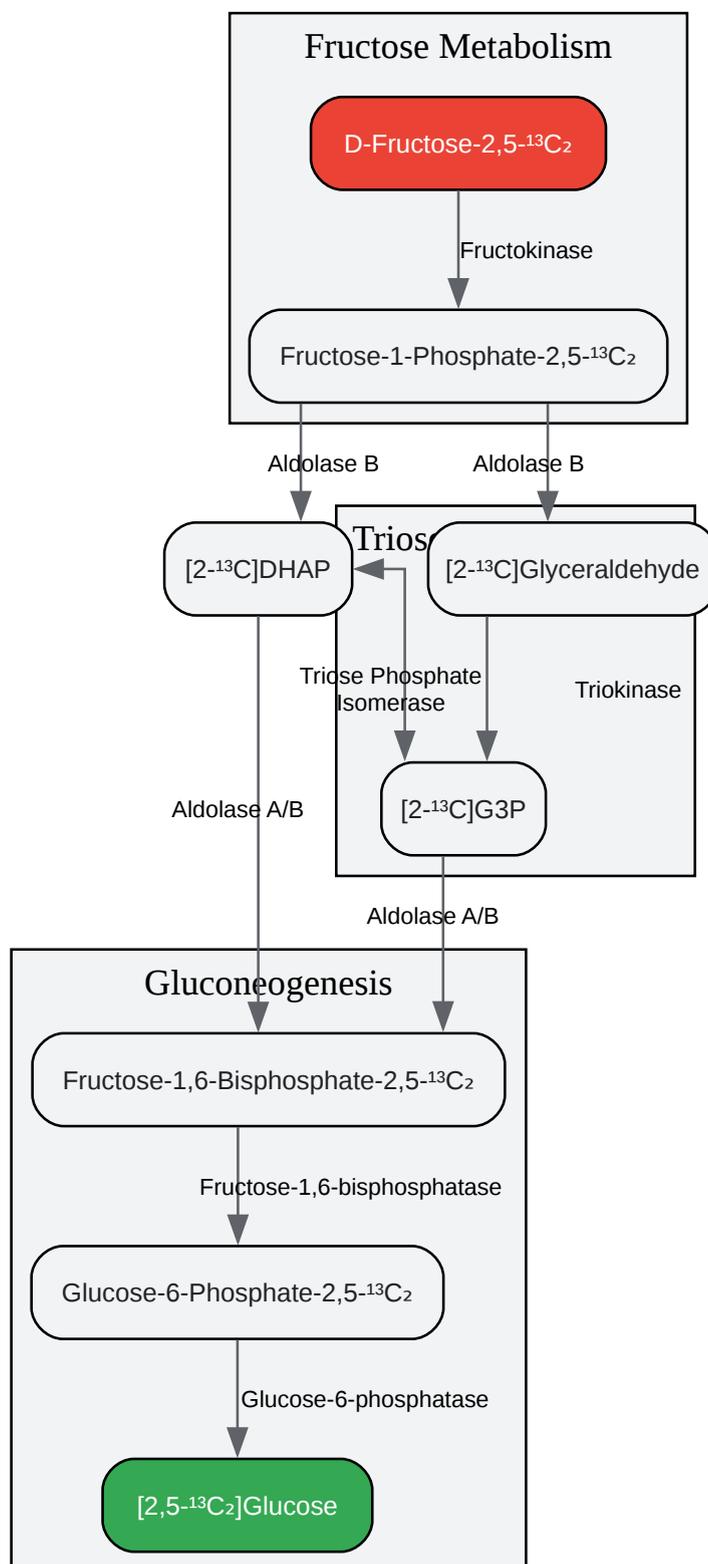
(C2 and C5) and then measure the rate at which these labeled carbons appear in newly synthesized glucose.

The Metabolic Fate of D-Fructose-2,5-¹³C₂

Fructose metabolism primarily occurs in the liver, kidneys, and small intestine, where it is converted into intermediates of glycolysis and gluconeogenesis.[3][4] The pathway for D-Fructose-2,5-¹³C₂ is as follows:

- **Phosphorylation:** Fructose is phosphorylated by fructokinase to form fructose-1-phosphate (F1P). The ¹³C labels remain at the C2 and C5 positions.
- **Cleavage:** Aldolase B cleaves the six-carbon F1P into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4]
 - DHAP is formed from carbons 1, 2, and 3 of fructose. Thus, it becomes [2-¹³C]DHAP.
 - Glyceraldehyde is formed from carbons 4, 5, and 6. It becomes [2-¹³C]Glyceraldehyde (as the original C5 is now the C2 of glyceraldehyde).
- **Triose Phosphate Interconversion:** Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). DHAP and G3P are interconvertible via the enzyme triose phosphate isomerase. Both triose phosphates now carry a single ¹³C label.
- **Gluconeogenic Condensation:** In the gluconeogenesis pathway, one molecule of DHAP and one molecule of G3P condense to form fructose-1,6-bisphosphate.[5] This condensation reforms a six-carbon skeleton. Crucially, the resulting molecule is specifically labeled as fructose-1,6-bisphosphate-2,5-¹³C₂.
- **Conversion to Glucose:** Fructose-1,6-bisphosphate is then converted through several enzymatic steps into glucose-6-phosphate and finally to free glucose. The ¹³C labels are retained at the C2 and C5 positions throughout this process.

Therefore, the appearance of [2,5-¹³C₂]glucose in the systemic circulation or within cell culture media is a direct and specific measure of gluconeogenesis from a fructose-derived precursor.



[Click to download full resolution via product page](#)

Caption: Metabolic fate of D-Fructose-2,5-¹³C₂ through gluconeogenesis.

Experimental Design and Protocols

A robust experimental design is critical for obtaining meaningful data. This includes appropriate selection of the model system, tracer administration protocol, and sampling strategy. Stable isotope tracing experiments are powerful but require careful planning to minimize variability and ensure accurate interpretation.[\[6\]](#)

Materials and Reagents

- Tracer: D-Fructose-2,5-¹³C₂ (purity >99%, isotopic enrichment >99%)
- Cell Culture (In Vitro):
 - Primary hepatocytes or relevant cell line (e.g., HepG2)
 - Gluconeogenesis-permissive medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)
 - Standard cell culture reagents (FBS, antibiotics, etc.)
 - Cell lysis buffer (e.g., 80% methanol)
- Animal Studies (In Vivo):
 - Research animals (e.g., C57BL/6 mice)
 - Sterile saline for tracer dissolution
 - Infusion pumps and catheters (for continuous infusion studies)
 - Anesthetics
 - Blood collection supplies (e.g., EDTA-coated tubes)
- Sample Processing:
 - Centrifuges (refrigerated)
 - Protein precipitation agents (e.g., perchloric acid, methanol)

- Solid-phase extraction (SPE) cartridges (for sample cleanup)
- Lyophilizer

Protocol 1: In Vitro Gluconeogenesis in Primary Hepatocytes

This protocol is designed to measure the rate of glucose production from fructose in a controlled cellular environment.

- Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density of 1-2 million cells per well (6-well plate). Allow cells to attach for 4-6 hours.
- Starvation: Replace the seeding medium with serum-free, glucose-free DMEM and incubate for 12-16 hours to deplete glycogen stores and upregulate gluconeogenic enzymes.
- Tracer Incubation:
 - Prepare the gluconeogenic medium: Glucose-free DMEM supplemented with 10 mM Sodium Lactate and 1 mM Sodium Pyruvate.
 - Add D-Fructose-2,5-¹³C₂ to the medium to a final concentration of 1-5 mM.[\[7\]](#)
 - Remove starvation medium, wash cells once with PBS, and add 1 mL of the tracer-containing gluconeogenic medium to each well.
- Time-Course Sampling:
 - Collect aliquots of the culture medium (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 6 hours).
 - At the final time point, collect the entire medium and immediately quench cellular metabolism by adding ice-cold 80% methanol to the cell monolayer.
- Sample Preparation:
 - Media: For each time point, deproteinize the collected medium by adding 4 volumes of cold methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to

a new tube.

- Cell Extracts: Scrape the cells in the 80% methanol, transfer to a microfuge tube, and centrifuge. Collect the supernatant.
- Dry all supernatants under a stream of nitrogen or using a lyophilizer. The dried extracts are now ready for derivatization and analysis.

Protocol 2: In Vivo Gluconeogenesis Measurement in Mice

This protocol uses a primed-constant infusion technique to achieve isotopic steady-state, allowing for the calculation of glucose production rates.[8]

- Animal Preparation: Fast mice for 6-8 hours to induce a post-absorptive state where gluconeogenesis is active. Anesthetize the animal and place a catheter in a suitable vein (e.g., jugular vein) for infusion.
- Tracer Preparation: Dissolve D-Fructose-2,5-¹³C₂ in sterile saline to the desired concentration for infusion.
- Primed-Constant Infusion:
 - Priming Bolus: Administer an initial bolus dose of the tracer to rapidly raise the isotopic enrichment in the precursor pool. The exact dose should be optimized but a starting point is ~20 mg/kg.
 - Constant Infusion: Immediately following the bolus, begin a continuous infusion at a rate of ~0.2-0.4 mg/kg/min for 90-120 minutes to maintain a steady-state isotopic enrichment.[9]
- Blood Sampling:
 - Collect a baseline blood sample (t=0) just before administering the tracer.
 - During the infusion, collect small blood samples (~20-30 µL) at regular intervals (e.g., t = 60, 75, 90, 105, 120 minutes) into EDTA-coated tubes.

- Place samples on ice immediately and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
- Sample Preparation:
 - Deproteinize plasma samples by adding 100 µL of plasma to 400 µL of ice-cold methanol.
 - Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and dry it completely.
 - The dried extract containing glucose is ready for analysis.

Analytical Methods for Isotope Detection

The choice between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) depends on the specific research question, available equipment, and desired level of detail regarding isotopic distribution.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for quantifying isotopic enrichment.[11]

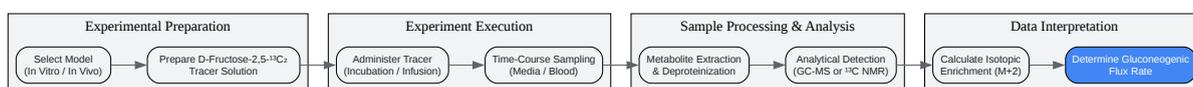
- Derivatization: Glucose is a non-volatile molecule and must be chemically derivatized before GC-MS analysis. A common method is to convert it to its aldonitrile pentaacetate derivative, which provides clear fragmentation patterns.
- Analysis: The derivatized sample is injected into the GC-MS. The instrument separates glucose from other metabolites, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.
- Data Interpretation:
 - Unlabeled glucose will have a specific mass ($M+0$).
 - Glucose synthesized from D-Fructose-2,5- $^{13}\text{C}_2$ will have a mass two units higher ($M+2$).
 - The relative abundance of the $M+2$ ion compared to the $M+0$ ion determines the isotopic enrichment. Tandem MS (MS/MS) can be used to fragment the $M+2$ ion to confirm that the

labels are on the C2 and C5 positions, though this is more complex.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail on the specific positions of ^{13}C labels within the glucose molecule without the need for derivatization or fragmentation.[14]

- Sample Preparation: Re-dissolve the dried sample extract in a deuterated solvent (e.g., D_2O).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This provides a spectrum where each carbon in the glucose molecule gives a distinct signal.
- Data Interpretation:
 - The spectrum will show signals for the six carbons of glucose.
 - Increased signal intensity at the chemical shifts corresponding to C2 and C5 of glucose directly indicates enrichment from the fructose tracer.
 - The integration of these signals relative to the signals from a known internal standard or the natural abundance ^{13}C signals of other carbons allows for quantification.[15] This method is less sensitive than MS but provides unambiguous positional information.[16]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for measuring gluconeogenesis.

Data Analysis and Interpretation

Calculating Isotopic Enrichment

For MS data, the fractional enrichment (E) is calculated as the ratio of the abundance of the labeled ion (M+2) to the total abundance of all glucose ions.

- Formula: $E = (\text{Abundance of M+2}) / (\text{Abundance of M+0} + \text{Abundance of M+1} + \text{Abundance of M+2} + \dots)$

A correction for the natural abundance of ^{13}C must be applied for accurate results.

Calculating Gluconeogenic Flux

In an in vivo primed-constant infusion study at isotopic steady state, the rate of appearance (Ra) of glucose, which represents total glucose production, can be calculated using the Steele equation. The contribution of fructose to gluconeogenesis is then determined by the enrichment of plasma glucose relative to the enrichment of the infused fructose tracer.

- Simplified Principle: The rate of gluconeogenesis from fructose is proportional to the rate of appearance of M+2 labeled glucose in the plasma.

Representative Data

The following table shows hypothetical data from an in vitro experiment with hepatocytes.

Time (hours)	Total Glucose in Medium (μM)	% Enrichment of M+2 Glucose (from MS)	M+2 Glucose Produced (μM)
0	5.1	0.0	0.0
1	25.6	15.2	3.9
2	52.3	28.5	14.9
4	101.8	45.1	45.9
6	145.0	50.5	73.2

The rate of gluconeogenesis from fructose can be calculated from the slope of the "M+2 Glucose Produced" over time.

Conclusion and Best Practices

Measuring gluconeogenesis with D-Fructose-2,5-¹³C₂ is a powerful and specific method for investigating glucose metabolism. The dual labels provide a clear signature that is directly attributable to the gluconeogenic pathway from fructose-derived triose phosphates.

Key Considerations for Success:

- **Tracer Purity:** Always use a high-purity, high-enrichment tracer to ensure that the observed signal is not from contaminants.
- **Achieve Steady-State:** For in vivo flux measurements, confirming that isotopic enrichment in plasma has reached a plateau is critical for accurate calculations.[\[9\]](#)
- **Appropriate Blanks and Controls:** Run parallel experiments without the tracer to establish baseline metabolite levels and analytical noise.
- **Minimize Isotopic Exchange:** Process samples quickly and keep them cold to prevent non-enzymatic isotopic exchange or degradation.[\[17\]](#)

By following the detailed protocols and analytical procedures outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of metabolic health and disease.

References

- Gao, J., et al. (2010). Differentiation and Quantification of C1 and C2 ¹³C-Labeled Glucose by Tandem Mass Spectrometry. *Analytical Biochemistry*. Available at: [\[Link\]](#)
- Ohio State University. (2010). Differentiation and quantification of C1 and C2 ¹³C-labeled glucose by tandem mass spectrometry. Retrieved from [\[Link\]](#)
- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [\[Link\]](#)
- Feng, Y., et al. (2014). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. *Journal of Visualized Experiments*. Available at: [\[Link\]](#)

- Silvestre, V., et al. (2015). NMR-Based Method for Intramolecular ¹³C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. *Analytical Chemistry*. Available at: [\[Link\]](#)
- Hachey, D.L., et al. (1987). THE USE OF STABLE ISOTOPES IN METABOLISM STUDIES. *Journal of Animal Science*. Retrieved from [\[Link\]](#)
- Kruszynska, Y.T., et al. (1995). Determination of the ¹³C-labeling pattern of glucose by gas chromatography-mass spectrometry. *Journal of Chromatography B: Biomedical Applications*. Available at: [\[Link\]](#)
- Previs, S.F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. *Current Opinion in Clinical Nutrition and Metabolic Care*. Available at: [\[Link\]](#)
- UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. Retrieved from [\[Link\]](#)
- de Graaf, R.A., et al. (2009). State-of-the-Art Direct ¹³C and Indirect ¹H-¹³C NMR Spectroscopy In Vivo. *Magnetic Resonance in Medical Sciences*. Available at: [\[Link\]](#)
- Mordier, S., et al. (2013). Fructose induces gluconeogenesis and lipogenesis through a SIRT1-dependent mechanism. *Journal of Endocrinology*. Available at: [\[Link\]](#)
- Tappy, L., & Rosset, R. (2019). Fructose Metabolism from a Functional Perspective: Implications for Athletes. *Sports Medicine*. Available at: [\[Link\]](#)
- bioRxiv. (2024). Metabolomics and ¹³C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [\[Link\]](#)
- Du, X., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted ¹³C tracer fate association study. *Metabolomics*. Available at: [\[Link\]](#)
- Lane, A.N., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. *Frontiers in Plant Science*. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Gluconeogenesis. Retrieved from [\[Link\]](#)

- Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. Retrieved from [\[Link\]](#)
- ProSciento. (n.d.). Assessment of Glucose Fluxes Using Stable-Isotope Methods. Retrieved from [\[Link\]](#)
- Sherry, A.D., et al. (1994). A method for obtaining ^{13}C isotopomer populations in ^{13}C -enriched glucose. Magnetic Resonance in Medicine. Available at: [\[Link\]](#)
- Jack Westin. (2020). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. Retrieved from [\[Link\]](#)
- Hellerstein, M.K., et al. (1997). Effect of Fasting and Fructose and Glucose Infusion on Gluconeogenesis and Triose Phosphate Flux in Rats in Vivo. Nutrition Reviews. Available at: [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Practical Guidelines for ^{13}C -Based NMR Metabolomics. Retrieved from [\[Link\]](#)
- Adeva-Andany, M.M., et al. (2016). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. Nutrients. Available at: [\[Link\]](#)
- The Medical Biochemistry Page. (2025). Fructose Metabolism. Retrieved from [\[Link\]](#)
- Chen, L., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Gluconeogenesis - Wikipedia \[en.wikipedia.org\]](#)

- [2. metsol.com \[metsol.com\]](https://metsol.com)
- [3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute \[gssiweb.org\]](https://gssiweb.org)
- [4. Fructose Metabolism - The Medical Biochemistry Page \[themedicalbiochemistrypage.org\]](https://themedicalbiochemistrypage.org)
- [5. jackwestin.com \[jackwestin.com\]](https://jackwestin.com)
- [6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [7. joe.bioscientifica.com \[joe.bioscientifica.com\]](https://joe.bioscientifica.com)
- [8. metsol.com \[metsol.com\]](https://metsol.com)
- [9. prosciento.com \[prosciento.com\]](https://prosciento.com)
- [10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA \[creative-proteomics.com\]](https://creative-proteomics.com)
- [11. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [13. research.cbc.osu.edu \[research.cbc.osu.edu\]](https://research.cbc.osu.edu)
- [14. NMR-Based Method for Intramolecular 13 C Distribution at Natural Abundance Adapted to Small Amounts of Glucose \[openresearch-repository.anu.edu.au\]](https://openresearch-repository.anu.edu.au)
- [15. State-of-the-Art Direct 13C and Indirect 1H-\[13C\] NMR Spectroscopy In Vivo: A Practical Guide - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [16. A method for obtaining 13C isotopomer populations in 13C-enriched glucose - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [17. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Measuring gluconeogenesis using D-Fructose-2,5-13C2]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b583624#measuring-gluconeogenesis-using-d-fructose-2-5-13c2\]](https://www.benchchem.com/product/b583624#measuring-gluconeogenesis-using-d-fructose-2-5-13c2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com